molecular formula C₁₆H₂₈O B1144728 (2E,6Z)-hexadeca-2,6-dienal CAS No. 115523-71-2

(2E,6Z)-hexadeca-2,6-dienal

Cat. No.: B1144728
CAS No.: 115523-71-2
M. Wt: 236.39
InChI Key:
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Description

(2E,6Z)-hexadeca-2,6-dienal is an organic compound characterized by its unique structure, which includes a long carbon chain with two double bonds in the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6Z)-hexadeca-2,6-dienal typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by its reaction with an appropriate aldehyde under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E,6Z)-hexadeca-2,6-dienal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E,6Z)-hexadeca-2,6-dienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of (2E,6Z)-hexadeca-2,6-dienal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the double bonds in the compound may participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,6Z)-hexadeca-2,6-dienal is unique due to its specific chain length and double bond configuration, which confer distinct chemical and physical properties. These characteristics make it valuable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2E,6Z)-hexadeca-2,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,14-16H,2-9,12-13H2,1H3/b11-10-,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGFROWRMQVDGO-HHAKQIEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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